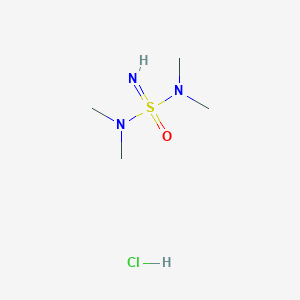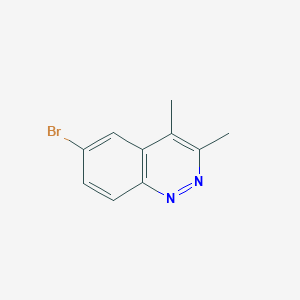
6-Bromo-3,4-dimethylcinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3,4-dimethylcinnoline is an organic compound with the molecular formula C10H9BrN2 It belongs to the cinnoline family, which is characterized by a fused benzene and pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,4-dimethylcinnoline typically involves the bromination of 3,4-dimethylcinnoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 6-Bromo-3,4-dimethylcinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cinnoline ring system.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted cinnoline derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in dehalogenated or modified cinnoline compounds.
科学研究应用
6-Bromo-3,4-dimethylcinnoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 6-Bromo-3,4-dimethylcinnoline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the dimethyl groups play a crucial role in its reactivity and binding affinity to molecular targets.
相似化合物的比较
3,4-Dimethylcinnoline: Lacks the bromine atom, resulting in different reactivity and applications.
6-Chloro-3,4-dimethylcinnoline: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
6-Bromoquinoline: Contains a quinoline ring system, which differs from the cinnoline structure, affecting its properties and uses.
Uniqueness: 6-Bromo-3,4-dimethylcinnoline is unique due to the presence of both bromine and dimethyl groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a valuable compound in synthetic and medicinal chemistry.
属性
IUPAC Name |
6-bromo-3,4-dimethylcinnoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-7(2)12-13-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQIYCYHJGBVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
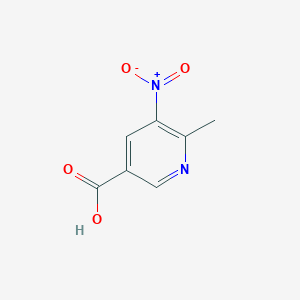

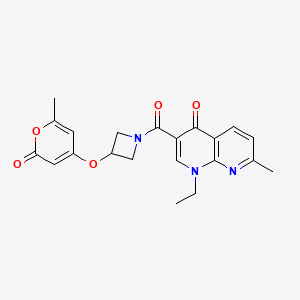
![2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2971895.png)
![2-(4-benzylpiperidin-1-yl)-8-[(2,5-dimethylphenyl)methoxy]quinoline](/img/structure/B2971896.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2971897.png)
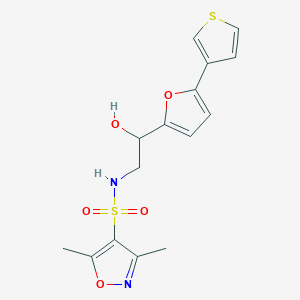
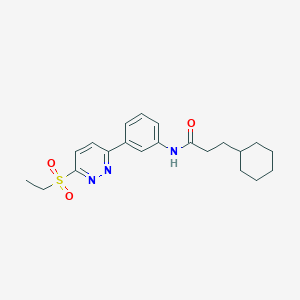
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2971901.png)
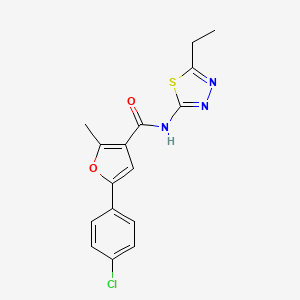
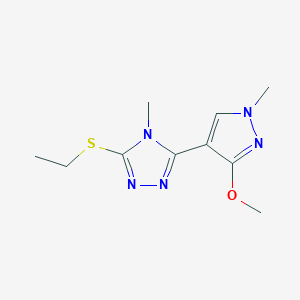
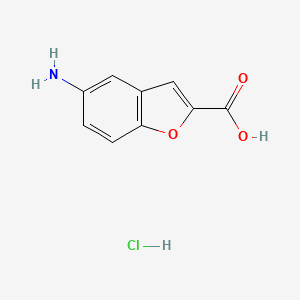
![Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B2971909.png)
